molecular formula C10H12ClNO2 B12052542 Chlorpropham-d7

Chlorpropham-d7

Cat. No.: B12052542
M. Wt: 220.70 g/mol
InChI Key: CWJSHJJYOPWUGX-QXMYYZBZSA-N
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Description

Chlorpropham-d7 is an isotope-labeled analog of the phenylcarbamate pesticide chlorpropham. In this compound, all the isopropyl protons are replaced by deuterium. This compound is primarily used in scientific research for the quantitative analysis of pesticides through isotope dilution mass spectrometry (IDMS) due to its nearly identical physical properties to its non-labeled counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorpropham-d7 is synthesized by replacing the hydrogen atoms in the isopropyl group of chlorpropham with deuterium. This process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction typically occurs under controlled conditions to maintain the integrity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under stringent quality control measures to meet the required standards for analytical applications .

Chemical Reactions Analysis

Types of Reactions

Chlorpropham-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deuterated analogs of oxidized, reduced, and substituted chlorpropham. These products are used in further analytical and research applications .

Scientific Research Applications

Chlorpropham-d7 is extensively used in scientific research, including:

    Chemistry: It is used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides.

    Biology: The compound is used to study the metabolic pathways and degradation of pesticides in biological systems.

    Medicine: this compound is used in pharmacokinetic studies to understand the behavior of deuterated drugs in the body.

    Industry: It is used in the development and testing of new pesticides and plant growth regulators

Mechanism of Action

Chlorpropham-d7 exerts its effects by interfering with the organization of spindle microtubules, thereby inhibiting mitosis and cell division. This mechanism is similar to that of chlorpropham, where the deuterium atoms do not significantly alter the biological activity of the compound. The molecular targets include microtubule-associated proteins and enzymes involved in cell division .

Comparison with Similar Compounds

Similar Compounds

    Chlorpropham: The non-deuterated analog of chlorpropham-d7, used as a pesticide and plant growth regulator.

    Propamocarb-d7: Another deuterated pesticide used in similar analytical applications.

    Hexaconazole-d7: A deuterated fungicide used in pesticide analysis

Uniqueness

This compound is unique due to its deuterium labeling, which provides advantages in analytical applications by minimizing matrix effects and improving the accuracy of quantitative analysis. Its physical and chemical properties closely resemble those of chlorpropham, making it an ideal internal standard for IDMS .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

220.70 g/mol

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C10H12ClNO2/c1-7(2)14-10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13)/i1D3,2D3,7D

InChI Key

CWJSHJJYOPWUGX-QXMYYZBZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)NC1=CC(=CC=C1)Cl

Canonical SMILES

CC(C)OC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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